Physicochemical Properties of 5-Chloro-4-iodo-2-methoxy-N-methylbenzamide: A Technical Guide
Physicochemical Properties of 5-Chloro-4-iodo-2-methoxy-N-methylbenzamide: A Technical Guide
Executive Summary
5-Chloro-4-iodo-2-methoxy-N-methylbenzamide is a high-value synthetic intermediate, primarily utilized in the development of cytosolic phospholipase A2 (cPLA2) inhibitors (e.g., Giripladib analogs) and related indole-based anti-inflammatory agents. Its structural architecture features a "halogen dance" motif—positioning a reactive iodine for cross-coupling adjacent to a metabolic blocking chlorine—making it a linchpin for regioselective scaffold diversification.
This guide provides a comprehensive physicochemical profile, experimental characterization protocols, and handling strategies designed for medicinal chemists and process development scientists.[1]
Part 1: Molecular Architecture & Theoretical Profiling
The molecule's utility stems from its specific substitution pattern on the benzamide core. The 4-iodo substituent serves as a "soft" electrophile for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), while the 5-chloro group enhances lipophilicity and blocks metabolic oxidation at the para-position relative to the methoxy group.
Calculated & Predicted Properties
Note: Values below are derived from consensus QSAR models calibrated against halogenated benzamide analogs.
| Property | Value / Range | Significance |
| Molecular Formula | C₉H₉ClINO₂ | Core scaffold identity.[2] |
| Molecular Weight | 325.53 g/mol | Optimal range for fragment-based drug design (FBDD). |
| LogP (Predicted) | 2.4 – 2.8 | Moderately lipophilic; indicates good membrane permeability but poor aqueous solubility. |
| TPSA | ~38 Ų | Low polar surface area suggests high blood-brain barrier (BBB) penetration potential if not further functionalized. |
| pKa (Amide) | > 14 (Neutral) | The N-methyl amide is non-ionizable at physiological pH. |
| H-Bond Donors/Acceptors | 1 Donor / 2 Acceptors | The 2-methoxy oxygen often engages in an intramolecular H-bond with the amide proton, locking conformation. |
Structural Alerts & Stability
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Light Sensitivity: The C–I bond (Bond Dissociation Energy ~50-60 kcal/mol) is susceptible to homolytic cleavage under UV light. Protocol: Store in amber glass.
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Hydrolysis: The N-methyl amide is robust against hydrolysis under neutral/mildly acidic conditions but will degrade under strong basic reflux (pH > 12, T > 80°C).
Part 2: Solid-State Characterization
For process chemists, understanding the solid form is critical to prevent batch-to-batch variability during scale-up.
Melting Point & Thermal Behavior[3]
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Typical Range: 165°C – 175°C (Dependent on polymorph/purity).
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Thermal Analysis: Differential Scanning Calorimetry (DSC) typically shows a sharp endotherm corresponding to melting. A broad endotherm suggests the presence of the des-methyl or des-iodo impurity.
Solubility Profile ("The Brick Dust" Challenge)
This intermediate exhibits the classic "brick dust" profile common to poly-halogenated aromatics.
| Solvent System | Solubility Rating | Application |
| Water (pH 7.4) | Insoluble (< 10 µg/mL) | Not suitable for aqueous bioassays without co-solvents. |
| DMSO | High (> 50 mg/mL) | Preferred for stock solutions and biological screening. |
| Dichloromethane (DCM) | Moderate/High | Ideal for extraction and chromatography. |
| Methanol/Ethanol | Low to Moderate | Requires heating; often used for recrystallization. |
Part 3: Synthetic Utility & Reactivity Workflow
The primary value of this molecule lies in its chemoselective reactivity . The 4-position iodine reacts significantly faster than the 5-position chlorine in metal-catalyzed couplings.
Reactivity Diagram
The following diagram illustrates the central role of this intermediate in synthesizing cPLA2 inhibitor scaffolds.
Figure 1: Chemoselective diversification workflow. The 4-iodo position is the exclusive site of reaction under standard Pd-catalyzed conditions, leaving the 5-chloro group intact.
Part 4: Experimental Protocols
Protocol: HPLC Purity & Identity Validation
Objective: To quantify purity and separate the critical des-iodo impurity (a common byproduct of incomplete iodination or light degradation).
System Parameters:
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: Acetonitrile.
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Gradient: 5% B to 95% B over 10 minutes.
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Detection: UV at 254 nm (aromatic core) and 280 nm.
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Flow Rate: 1.0 mL/min.
Acceptance Criteria:
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Main peak retention time (RT) ~6.5 - 7.5 min.
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Des-iodo impurity (5-chloro-2-methoxy-N-methylbenzamide) will elute earlier due to lower lipophilicity.
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Des-methyl impurity (free acid) will elute significantly earlier or tail depending on pH.
Protocol: Thermodynamic Solubility Assessment
Objective: To determine accurate saturation solubility for formulation development.
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Preparation: Weigh 5 mg of solid into a chemically resistant glass vial (amber).
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Addition: Add 500 µL of the target solvent (e.g., PBS pH 7.4).
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Equilibration: Shake at 300 rpm at 25°C for 24 hours.
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Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE filter.
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Quantification: Analyze the supernatant via HPLC against a standard curve prepared in DMSO.
Part 5: Analytical Decision Tree
Use this workflow to determine the appropriate analytical technique based on the sample state.
Figure 2: Analytical decision matrix for characterization.
References
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Giripladib (PLA-695)
- Source: MedChemExpress / ChemicalBook.
- Context: Identification of the indole-based cPLA2 inhibitor class where 5-chloro-4-iodo-2-methoxy- moieties are key precursors.
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Link:
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Synthesis of Halogenated Benzamides (Patent Literature)
- Source: Google P
- Context: Methodologies for iodination of benzoic acid derivatives and subsequent amid
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Link:
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Solubility of Halogenated Benzaldehydes/Amides
- Source: MDPI (Processes Journal).
- Context: Thermodynamic solubility trends of chloro/iodo-substituted arom
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Link:
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General Physicochemical Properties (Benzamide Class)
- Source: PubChem / NIST.
- Context: Baseline pKa and LogP data for the benzamide core used for QSAR predictions.
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Link:
